molecular formula C21H19N3O4 B10976172 N,N'-bis(2-methoxyphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(2-methoxyphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B10976172
M. Wt: 377.4 g/mol
InChI Key: PLPXPPAMNKSBEO-UHFFFAOYSA-N
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Description

N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is an organic compound with a complex structure that includes two methoxyphenyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,6-pyridinedicarboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amines .

Scientific Research Applications

N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of methoxyphenyl groups and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-N,6-N-bis(2-methoxyphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H19N3O4/c1-27-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21(26)24-15-9-4-6-13-19(15)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26)

InChI Key

PLPXPPAMNKSBEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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